Tert-butyl 2-hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate
Description
Tert-butyl 2-hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate is a complex organic compound featuring a tert-butyl group, a hydroxy group, and an oxazole ring
Properties
IUPAC Name |
tert-butyl 2-hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-10(8-11-6-7-16-20-11)15-9-14(5,18)12(17)19-13(2,3)4/h6-7,10,15,18H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPDXUXBWCUKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NO1)NCC(C)(C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 2-hydroxy-2-methylpropanoate with an oxazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring or the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazole derivatives or tert-butyl derivatives.
Scientific Research Applications
Tert-butyl 2-hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate involves its interaction with specific molecular targets. The hydroxy group and the oxazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Tert-butyl 2-hydroxy-2-methylpropanoate: Lacks the oxazole ring, making it less complex.
2-Hydroxy-2-methyl-3-[1-(1,2-oxazol-5-yl)propan-2-ylamino]propanoate: Lacks the tert-butyl group, affecting its reactivity and applications.
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